Butylthiostannanone
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Overview
Description
Stannane, butylmercaptooxo-: is an organotin compound with the molecular formula C4H10OSSn. It is a member of the organotin family, which includes compounds containing tin-carbon bonds. Organotin compounds are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of stannane, butylmercaptooxo- typically involves the reaction of butylmercaptan with tin(IV) chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of stannane, butylmercaptooxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Stannane, butylmercaptooxo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides and other organotin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different organotin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Tin oxides and other organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives.
Scientific Research Applications
Chemistry: Stannane, butylmercaptooxo- is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of other organotin compounds .
Biology: In biological research, stannane, butylmercaptooxo- is studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industry, stannane, butylmercaptooxo- is used as a catalyst in various chemical reactions, including polymerization and condensation reactions. It is also employed in the production of coatings and adhesives .
Mechanism of Action
The mechanism of action of stannane, butylmercaptooxo- involves its interaction with biological molecules, particularly those containing sulfur. The tin atom in the compound has a high affinity for sulfur, which allows it to form strong bonds with sulfur-containing molecules. This interaction can disrupt the normal function of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and as a reducing agent.
Trimethyltin chloride: Used in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Uniqueness: Stannane, butylmercaptooxo- is unique due to its specific structure and reactivity. Its ability to form strong bonds with sulfur-containing molecules makes it particularly useful in biological and medicinal research. Additionally, its versatility in chemical reactions and industrial applications sets it apart from other organotin compounds .
Properties
Molecular Formula |
C4H10OSSn |
---|---|
Molecular Weight |
224.90 g/mol |
IUPAC Name |
butylsulfanyl(oxo)stannane |
InChI |
InChI=1S/C4H10S.O.Sn.H/c1-2-3-4-5;;;/h5H,2-4H2,1H3;;;/q;;+1;/p-1 |
InChI Key |
ITZRKYIPJONZBX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCS[SnH]=O |
Origin of Product |
United States |
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